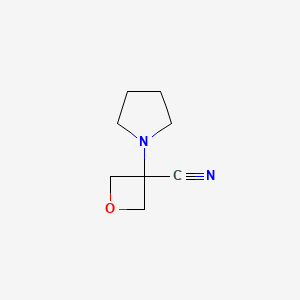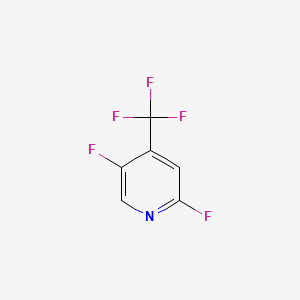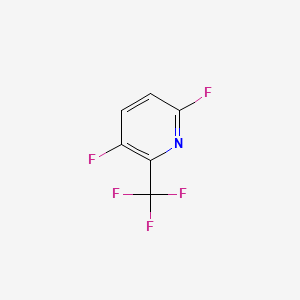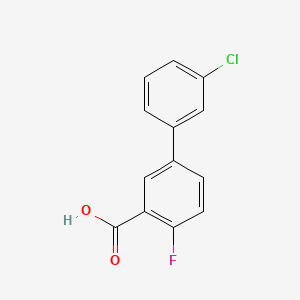
3-Cyano-3-(pyrrolidin-1-YL)oxetane
説明
Synthesis Analysis
The synthesis of oxetane derivatives, such as 3-Cyano-3-(pyrrolidin-1-YL)oxetane, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Oxetane synthesis can be achieved through various methods such as intramolecular etherification, epoxide ring opening/ring closing, synthesis from sugar derivatives, and electrophilic halocyclization of alcohols .Molecular Structure Analysis
The molecular structure of 3-Cyano-3-(pyrrolidin-1-YL)oxetane is characterized by an oxetane ring and a pyrrolidine ring . The InChI code for this compound is 1S/C8H16N2O/c9-5-8 (6-11-7-8)10-3-1-2-4-10/h1-7,9H2 .Chemical Reactions Analysis
Oxetanes, including 3-Cyano-3-(pyrrolidin-1-YL)oxetane, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Examples of oxetane derivatives in ring-opening and ring-expansion reactions have been described .科学的研究の応用
Drug Discovery
The pyrrolidine ring, a key component of “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Selective Androgen Receptor Modulators (SARMs)
4-(pyrrolidin-1-yl)benzonitrile derivatives, which can be synthesized from “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, have been used as selective androgen receptor modulators (SARMs) . These compounds can optimize the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
Antitumor Activity
Certain derivatives of “3-Cyano-3-(pyrrolidin-1-YL)oxetane” have shown promising antitumor activity against liver carcinoma cell line (HEPG2) . For instance, the pyridine derivatives 5c and 5d have demonstrated significant antitumor activity, compared to the reference drug, doxorubicin .
DPP-IV Inhibitors
Based on the structures of NVP-DPP728 and NVP-LAF237 (Vildagliptin), “3-Cyano-3-(pyrrolidin-1-YL)oxetane” can be used to synthesize a series of DPP-IV inhibitors . More than 20 compounds were evaluated for their in vitro DPP-IV inhibition and selectivity .
Antihypertensive Properties
Substituted cyanopyridines, which can be synthesized from “3-Cyano-3-(pyrrolidin-1-YL)oxetane”, have been found to possess antihypertensive properties .
Anti-inflammatory and Analgesic Properties
Cyanopyridines derived from “3-Cyano-3-(pyrrolidin-1-YL)oxetane” have also demonstrated anti-inflammatory and analgesic properties .
Safety and Hazards
特性
IUPAC Name |
3-pyrrolidin-1-yloxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBUGXKSOUELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)


![6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B581101.png)


